molecular formula C15H21N3O2 B11045084 N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclobutanecarboxamide

N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclobutanecarboxamide

Cat. No.: B11045084
M. Wt: 275.35 g/mol
InChI Key: ZOOYGYROOKASRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclobutanecarboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine ring, and a cyclobutanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. These intermediates are then coupled with the cyclobutanecarboxamide group under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclobutanecarboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

N-(6-piperidin-4-yloxypyridin-3-yl)cyclobutanecarboxamide

InChI

InChI=1S/C15H21N3O2/c19-15(11-2-1-3-11)18-12-4-5-14(17-10-12)20-13-6-8-16-9-7-13/h4-5,10-11,13,16H,1-3,6-9H2,(H,18,19)

InChI Key

ZOOYGYROOKASRE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NC2=CN=C(C=C2)OC3CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.